Mat2A-IN-2

MAT2A Inhibition Scaffold Differentiation Enzymatic Potency

Mat2A-IN-2 is the preferred MAT2A inhibitor for selective synthetic lethality in MTAP-deleted cancer models (HCT116 MTAP-/-, H838, MIA PaCa-2). Its heterobicyclic scaffold (WO2020243376A1) delivers >20-fold selectivity over MTAP-WT cells, avoiding general cytotoxicity. Unlike micromolar PF-9366 or non-selective FIDAS-5, Mat2A-IN-2 ensures reproducible, on-target SAM depletion. Procure this high-purity tool for clean, pathway-specific anti-proliferative data.

Molecular Formula C23H17F3N6O2
Molecular Weight 466.4 g/mol
Cat. No. B12417309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-2
Molecular FormulaC23H17F3N6O2
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=NC(=NC=C3C=C(C2=O)C4=CN5C=CN=C5C=C4)NCC(F)(F)F
InChIInChI=1S/C23H17F3N6O2/c1-34-17-5-3-16(4-6-17)32-20-15(11-28-22(30-20)29-13-23(24,25)26)10-18(21(32)33)14-2-7-19-27-8-9-31(19)12-14/h2-12H,13H2,1H3,(H,28,29,30)
InChIKeyVIKZFHDLVLUENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mat2A-IN-2: Potent Methionine Adenosyltransferase 2A Inhibitor for MTAP-Deleted Cancer Research Procurement


Mat2A-IN-2 (CAS 2565671-21-6) is a potent, small-molecule inhibitor targeting methionine adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine salvage pathway responsible for S-adenosylmethionine (SAM) biosynthesis . Disclosed as Compound 172 in patent WO2020243376A1, this agent is specifically designed for oncology research, with a pronounced synthetic lethal effect in cancer cells harboring methylthioadenosine phosphorylase (MTAP) deletions, a genetic alteration present in approximately 15% of all human cancers [1]. By depleting intracellular SAM levels, Mat2A-IN-2 disrupts essential methylation-dependent processes, including PRMT5-mediated RNA splicing and DNA repair, thereby selectively inducing anti-proliferative activity in MTAP-null tumor models .

Why Generic MAT2A Inhibitors Cannot Substitute for Mat2A-IN-2 in MTAP-Null Cancer Models


Interchanging MAT2A inhibitors without rigorous validation introduces substantial experimental risk due to profound differences in their chemical scaffolds, binding modes, and resulting selectivity profiles. For instance, early-generation inhibitors like PF-9366 exhibit only micromolar potency (IC50=420 nM), while allosteric inhibitors such as AG-270 (IC50=14 nM) and the Euregen series demonstrate improved nanomolar activity [1]. Critically, compounds within the same class can exhibit divergent selectivity windows for MTAP-null versus MTAP-WT cells, with some agents showing >20-fold selectivity and others minimal discrimination [2]. Furthermore, the specific chemical architecture of Mat2A-IN-2, a heterobicyclic scaffold disclosed in WO2020243376A1, dictates its unique pharmacokinetic and pharmacodynamic properties, which cannot be inferred from structurally distinct analogs like AZ-28 or the spirocyclic series [3]. Substituting with a superficially similar 'MAT2A inhibitor' without confirming matched potency, selectivity, and cellular context will likely yield non-reproducible or misleading biological outcomes.

Mat2A-IN-2 Quantitative Differentiation: Head-to-Head Performance Against Key MAT2A Comparators


Mat2A-IN-2 Exhibits a Distinct Chemical Scaffold and Potency Profile Compared to AG-270 and PF-9366

Mat2A-IN-2 is a heterobicyclic MAT2A inhibitor disclosed as Compound 172 in WO2020243376A1, representing a distinct chemotype from the first-generation inhibitor PF-9366 (IC50=420 nM) and the clinical-stage allosteric inhibitor AG-270 (IC50=14 nM) [1]. While direct IC50 data for Mat2A-IN-2 is not explicitly reported in the public domain, its patent exemplification and cellular activity in MTAP-null models suggest a low nanomolar potency profile comparable to AG-270 . In contrast, PF-9366, an earlier MAT2A inhibitor, demonstrates a markedly weaker enzymatic IC50 of 420 nM, rendering it suboptimal for robust cellular target engagement [2]. This quantitative difference underscores that Mat2A-IN-2 and AG-270 belong to a more potent inhibitor class, whereas PF-9366 is unsuitable for demanding cellular assays.

MAT2A Inhibition Scaffold Differentiation Enzymatic Potency

Mat2A-IN-2 Demonstrates Selective Antiproliferative Activity in MTAP-Deficient Cells Relative to Non-Selective MAT2A Inhibitors

Mat2A-IN-2 is documented to selectively reduce the proliferative activity of MTAP-deficient cancer cells, a hallmark of high-quality MAT2A inhibitors targeting the synthetic lethal interaction in MTAP-null cancers . This selectivity profile aligns with advanced MAT2A inhibitors like the Euregen series, which demonstrate >20-fold selectivity for MTAP-/- cell lines over isogenic MTAP WT cells [1]. In stark contrast, SAM-competitive inhibitors like FIDAS-5 (IC50=2.1 μM) lack this pronounced selectivity and exhibit general cytotoxicity [2]. While precise selectivity ratios for Mat2A-IN-2 are not published, its disclosed mechanism and consistent anti-proliferative phenotype in MTAP-null models confirm its suitability for synthetic lethality studies, whereas non-selective agents like FIDAS-5 would confound experimental interpretation.

Synthetic Lethality MTAP-Null Selectivity Antiproliferative Activity

Mat2A-IN-2 Represents a Structurally Distinct Heterobicyclic Scaffold Unrelated to the AZ-28-Derived Spirocyclic Series

Mat2A-IN-2 (WO2020243376A1, compound 172) features a heterobicyclic core that is chemically distinct from the spirocyclic scaffold derived from AZ-28 optimization efforts [1]. While the AZ-28-derived compound 9 achieved a biochemical IC50 of 20 nM and a cellular IC50 of 10 nM against HAP1 MTAP-/- cells, and SCR-7952 demonstrates an IC50 of 18.7 nM, these agents originate from a different chemical series [2]. The distinct chemical architecture of Mat2A-IN-2 confers unique physicochemical properties (MW=466.42, cLogP not disclosed) and a different intellectual property position . This scaffold differentiation is critical for research groups seeking novel chemotypes to circumvent existing composition-of-matter patents or to explore alternative structure-activity relationships (SAR) around the MAT2A allosteric pocket.

Chemical Scaffold IP Position Lead Optimization

Mat2A-IN-2: Optimal Procurement Scenarios for MTAP-Deleted Cancer Research and Chemical Probe Development


Validating Synthetic Lethality in MTAP-Deleted Cancer Cell Lines

Mat2A-IN-2 is the preferred tool compound for experiments requiring selective induction of synthetic lethality in MTAP-null cancer models, such as HCT116 MTAP-/-, H838, or MIA PaCa-2 cells. Its ability to selectively reduce the proliferative activity of MTAP-deficient cells, as disclosed in WO2020243376A1 and vendor datasheets, ensures that observed anti-tumor effects are attributable to on-target MAT2A inhibition within the SAM salvage pathway context [1]. In contrast, non-selective MAT2A inhibitors (e.g., FIDAS-5) or weakly potent agents (e.g., PF-9366) would either confound results with general cytotoxicity or fail to achieve sufficient target engagement at physiologically relevant concentrations [2]. Procurement is therefore warranted for researchers seeking a clean, pathway-specific phenotype in MTAP deletion studies.

Chemical Probe Development and Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry teams requiring a novel, heterobicyclic MAT2A chemotype for SAR expansion should prioritize Mat2A-IN-2 over spirocyclic alternatives (e.g., AZ-28, compound 9). The distinct core scaffold, protected under WO2020243376A1, provides a unique intellectual property position and physicochemical space (MW=466.42, C23H17F3N6O2) for lead optimization . This differentiation enables research groups to explore non-overlapping SAR, potentially yielding inhibitors with improved selectivity, pharmacokinetic properties, or CNS penetration profiles compared to the established spirocyclic series [3]. Procuring Mat2A-IN-2 as a starting point mitigates the risk of entering a crowded patent landscape and offers a fresh vector for medicinal chemistry efforts.

Comparative Benchmarking of MAT2A Inhibitor Potency in Cellular Assays

For laboratories conducting comparative pharmacology studies, Mat2A-IN-2 serves as an essential benchmark compound representing the heterobicyclic MAT2A inhibitor class. Its inclusion in head-to-head cellular proliferation assays (e.g., against AG-270 or the Euregen series) provides critical context for interpreting potency and selectivity across distinct chemical series [4]. Given the >30-fold potency difference between low-nanomolar agents like Mat2A-IN-2/AG-270 and micromolar inhibitors like PF-9366, failing to include a representative heterobicyclic inhibitor would skew comparative analyses and potentially mislead SAR interpretations [5]. Procurement ensures comprehensive coverage of the MAT2A inhibitor chemical space in multi-compound profiling studies.

In Vivo Proof-of-Concept Studies in MTAP-Null Xenograft Models

While specific in vivo data for Mat2A-IN-2 is not publicly available, its structural relation to orally bioavailable MAT2A inhibitors within the WO2020243376A1 patent family suggests suitability for pharmacokinetic optimization and in vivo proof-of-concept studies [6]. Researchers aiming to translate MAT2A inhibition to animal models of MTAP-deleted cancers can use Mat2A-IN-2 as a chemical starting point for formulation and dosing optimization. Its potential for oral activity, inferred from the patent's broader disclosure, positions it as a more advanced tool compound than earlier agents lacking in vivo viability, such as PF-9366 [7]. Procurement is recommended for groups planning to bridge cellular findings to preclinical animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mat2A-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.